

Application Notes and Protocols for the Linear/Convergent Hybrid Synthesis of Feglymycin

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Compound of Interest		
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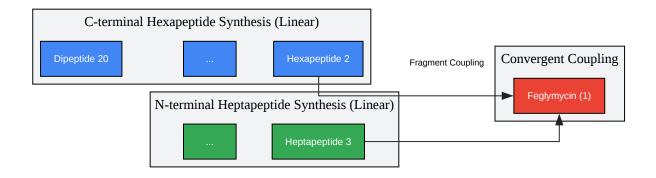
Audience: Researchers, scientists, and drug development professionals.

Introduction: **Feglymycin** is a naturally occurring 13-mer peptide with potent anti-HIV and antimicrobial properties.[1][2] Its structure is notable for containing multiple residues of 3,5-dihydroxyphenylglycine (Dpg) and 4-hydroxyphenylglycine (Hpg), which are highly susceptible to racemization during chemical synthesis.[1][2][3] This document outlines a linear/convergent hybrid approach for the total synthesis of **Feglymycin**, leveraging a micro-flow amide bond formation technique to mitigate epimerization of the sensitive aryl glycine units.[1] This method offers a practical pathway for the synthesis of **Feglymycin** and its analogues for further drug development.[2]

Overall Synthetic Strategy

The synthesis is designed as a hybrid of linear and convergent strategies. Two key fragments, a C-terminal hexapeptide and an N-terminal heptapeptide, are synthesized linearly. These fragments are then coupled in a convergent step to yield the full 13-mer peptide, **Feglymycin**. [1][2] A key innovation in the linear elongation of the peptide chains is the use of a micro-flow reactor for the amide bond formations involving the racemization-prone Dpg residues.[1][2]





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Caption: Overall linear/convergent hybrid strategy for **Feglymycin** synthesis.

Data Presentation

Table 1: Synthesis of C-terminal Hexapeptide 2

Step	Reactants	Product	Coupling Reagent	Yield (%)
1	Carboxylic acid 5, Amine	Dipeptide 20	Triphosgene (in micro-flow)	70

Note: Detailed step-by-step yields for the entire hexapeptide synthesis are not fully available in the provided search results, but the initial key dipeptide formation is highlighted with a 70% yield.[2]

Table 2: Key Amide Bond Formation Conditions



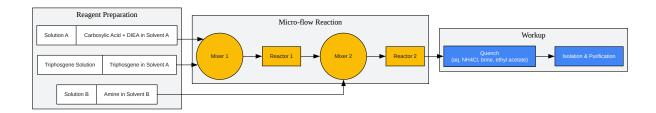
Carboxylic Acid Protecting Group (P)	Product	Yield (%)	Temperature (°C)
Boc (10a)	18a	Low	-
Cbz (10b)	18b	Good	-
Alloc (10c)	18c	Good	-
Cbz (10b)	18b	-	10
Alloc (10c)	18c	-	10

This table summarizes the investigation of different protecting groups for the nitrogen atom of D-Hpg during the micro-flow amide bond formation. The use of Cbz and Alloc protecting groups gave good yields, and lowering the temperature to 10°C was effective in suppressing racemization.[2]

Experimental Protocols

Protocol 1: Micro-flow Amide Bond Formation

This protocol describes the key step for coupling amino acids, particularly the racemization-prone Dpg residues, using a micro-flow reactor system.





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Caption: Workflow for the micro-flow amide bond formation.

Methodology:

Reagent Preparation:

- Prepare "Solution A" by dissolving the N-protected amino acid (carboxylic acid component) and N,N-diisopropylethylamine (DIEA) in a suitable solvent (e.g., N,N-dimethylacetamide -DMA).
- Prepare "Solution B" by dissolving the amino acid ester (amine component) in a suitable solvent (e.g., DMA or a mixture like H₂O/MeCN).
- Prepare a solution of triphosgene in the same solvent as Solution A.

• Micro-flow Reaction Setup:

- Use syringe pumps to introduce the triphosgene solution and Solution A into a T-shaped micromixer (Mixer 1).
- The output from Mixer 1 is passed through a microreactor tube (Reactor 1) to allow for the formation of the acid chloride.
- The stream from Reactor 1 is then mixed with Solution B in a second micromixer (Mixer
 2).
- The resulting mixture flows through a second microreactor tube (Reactor 2) to facilitate the amide bond formation. The reaction temperature can be controlled, for instance, at 10°C to suppress racemization.[2]

Workup and Isolation:

 The reaction mixture exiting Reactor 2 is quenched by introducing it into a solution of saturated aqueous NH₄Cl, brine, and ethyl acetate.



• The desired peptide is then isolated from the organic phase through standard procedures such as aqueous workup and recrystallization.[2]

Protocol 2: Synthesis of C-terminal Dipeptide 20

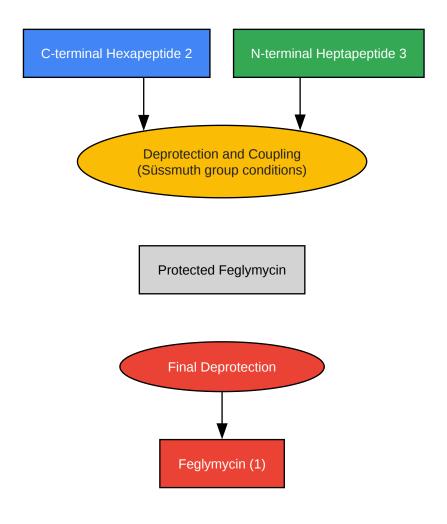
This protocol is an example of the micro-flow amide bond formation for the synthesis of a key building block of the C-terminal hexapeptide.[2]

- Reactants: Carboxylic acid 5 and amine 16 are used as the starting materials.
- Reaction: The micro-flow amide bond formation is carried out as described in Protocol 1.
- Isolation: The resulting dipeptide 20 is isolated via aqueous workup and recrystallization.
- Yield: The reported yield for this specific reaction is 70% (13 g scale).[2]

Protocol 3: Final Fragment Coupling and Deprotection

This final stage of the synthesis involves coupling the two major peptide fragments followed by the removal of protecting groups.





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Caption: Logical relationship in the final fragment coupling steps.

Methodology:

- Deprotection and Coupling: The deprotection of the terminal groups of hexapeptide 2 and heptapeptide 3 and their subsequent coupling are performed following the conditions reported by the Süssmuth group.[2] This typically involves the use of a coupling agent like 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) under weakly basic conditions to minimize epimerization.[4][5]
- Final Product Characterization: The structure of the synthesized **Feglymycin** is confirmed by comparing its ¹H and ¹³C NMR, IR, and HRMS spectra, as well as its specific rotation, with the data reported in the literature.[2]



Discussion

The linear/convergent hybrid approach, particularly with the integration of micro-flow technology for amide bond formation, presents a robust solution to the significant challenge of racemization in **Feglymycin** synthesis.[1][2] The use of triphosgene in the micro-flow system is advantageous as it is an inexpensive and atom-efficient reagent.[2] This strategy is not only effective for the total synthesis of **Feglymycin** but also provides a flexible platform for the creation of analogues by allowing for modifications of individual amino acids in the linear synthesis phase. The scalability of micro-flow reactions further enhances the potential of this method for producing larger quantities of **Feglymycin** and related oligopeptides for extensive biological evaluation.[2] More recent developments have also explored alternative methods like Umpolung Amide Synthesis (UmAS) to further address the challenges of synthesizing peptides containing aryl glycine residues.[6][7][8]

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